Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a modulator of ABC efflux pumps, which are involved in drug resistance in cancer cells . The compound’s structure allows it to bind to these targets and inhibit their function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and have comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit similar synthetic routes and chemical properties.
Uniqueness
Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets, such as ABC efflux pumps, sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 5-methyl-4-(3-methylanilino)thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17N3O2S/c1-4-22-17(21)14-11(3)13-15(18-9-19-16(13)23-14)20-12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,18,19,20) |
InChI Key |
IWWLHVMFJFQEHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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